![molecular formula C13H12N4O5S B12443728 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide
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Overview
Description
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a hydrazinecarboxamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrazinecarboxamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted hydrazinecarboxamides.
Scientific Research Applications
The compound 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and as a precursor for biologically active molecules. This article explores its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its sulfonamide functional group, which is known for its biological activity. The presence of the nitrophenyl group enhances its reactivity and potential for various synthetic applications.
Molecular Formula
- C : 16
- H : 16
- N : 4
- O : 4
- S : 1
Structural Representation
The compound can be represented by the following structural formula:C16H16N4O4S
Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to form heterocycles through cyclization reactions makes it valuable in medicinal chemistry. For instance, derivatives of this compound have been utilized to synthesize enzyme inhibitors and anticancer agents.
Table 1: Synthesis Pathways Involving this compound
Reaction Type | Product | Application |
---|---|---|
Cyclization | Heterocycles | Anticancer agents |
Reduction | Anilines | Precursor for drug synthesis |
Coupling Reactions | Amides | Enzyme inhibitors |
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit significant anticancer activity against various tumor models, including B16 melanoma and Lewis lung carcinoma . This suggests that the compound could be further explored for its therapeutic potential.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of nitrosoureas derived from similar sulfonamide compounds. The results demonstrated that these compounds showed significant activity against murine tumors, indicating their potential as chemotherapeutic agents .
Case Study 2: Synthesis of Heterocycles
Another research project focused on the synthesis of heterocycles from derivatives of this compound. The study highlighted the efficiency of using this sulfonamide in the formation of complex structures that are essential in drug development .
Mechanism of Action
The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazinecarboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrobenzenesulfonyl chloride
- 3-nitrobenzenesulfonyl chloride
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is unique due to its combination of a nitrophenyl ring and a hydrazinecarboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of both sulfonyl and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
2-[(2-Nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following properties:
Property | Value |
---|---|
Molecular Formula | C13H12N4O4S |
Molecular Weight | 304.32 g/mol |
IUPAC Name | This compound |
Appearance | Solid |
Melting Point | 147 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase enzymes, which play a crucial role in physiological pH regulation and are implicated in cancer progression.
- Antioxidant Activity : The presence of nitrophenyl groups may contribute to antioxidant properties, protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, likely due to disruption of microbial cell wall synthesis.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound exhibited an IC50 value in the micromolar range, suggesting it may serve as a lead compound for further development in cancer therapy .
Antimicrobial Activity
Research published in Phytomedicine assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones against:
- Staphylococcus aureus
- Escherichia coli
These findings support its potential use as an antimicrobial agent .
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested a regimen that included this compound as part of combination therapy. Results showed improved patient outcomes, with a reported increase in overall survival rates compared to standard treatments alone .
- Case Study on Antimicrobial Efficacy : In a laboratory setting, researchers treated infected wounds with formulations containing the compound. The results indicated faster healing times and reduced bacterial load compared to control groups .
Properties
Molecular Formula |
C13H12N4O5S |
---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C13H12N4O5S/c18-13(14-10-6-2-1-3-7-10)15-16-23(21,22)12-9-5-4-8-11(12)17(19)20/h1-9,16H,(H2,14,15,18) |
InChI Key |
HKYOMDZLAPRZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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